

In-Depth Technical Guide to Spirendolol: Molecular and Pharmacological Characteristics

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Compound of Interest

Compound Name: *Spirendolol*
Cat. No.: B1675235

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and pharmacological properties of **Spirendolol**, a beta-adrenergic receptor antagonist. The information is presented to support research and development activities in the fields of pharmacology and medicinal chemistry.

Core Molecular and Physicochemical Properties

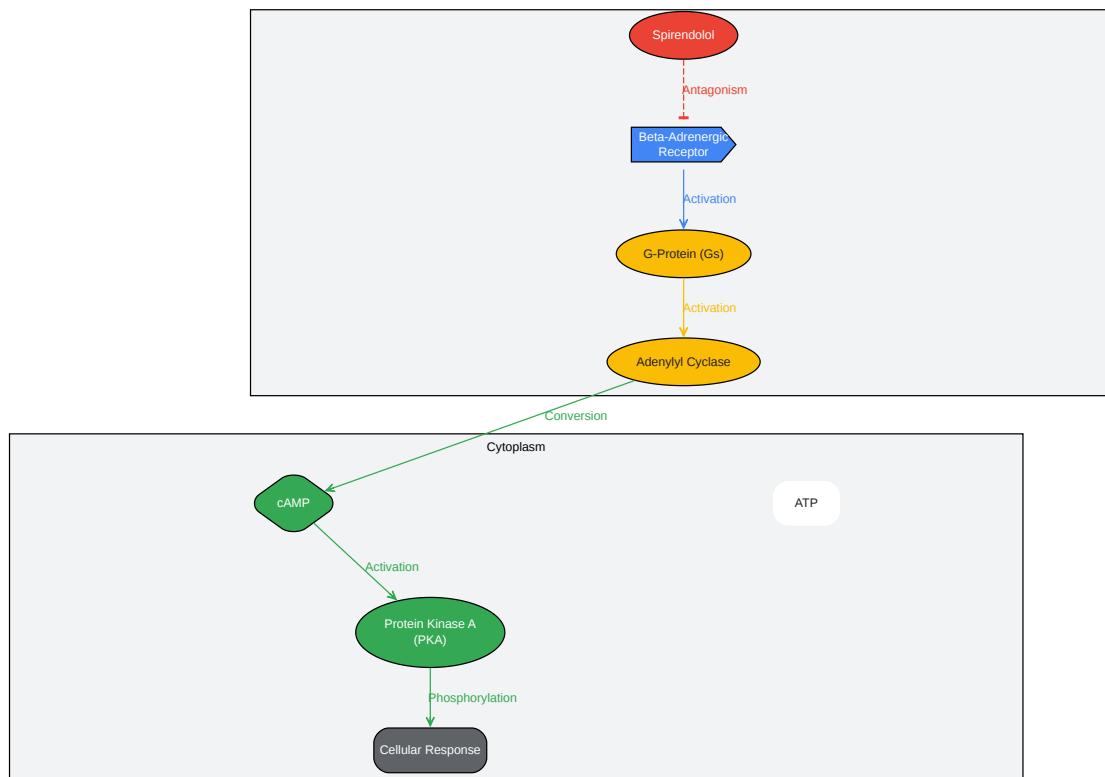
Spirendolol is a beta-adrenergic receptor antagonist.^[1] Its fundamental molecular and physicochemical properties are summarized in the table below. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₁ NO ₃	[1]
Molar Mass	345.48 g/mol	
IUPAC Name	4-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one	
CAS Number	65429-87-0	[1]

Further physicochemical data such as pKa, LogP, and water solubility for **Spirendolol** are not readily available in the public domain and would require experimental determination.

Beta-Adrenergic Receptor Signaling Pathway

Spirendolol exerts its pharmacological effects by antagonizing beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine and norepinephrine, initiate a downstream signaling cascade. The canonical pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a physiological response. By blocking these receptors, **Spirendolol** inhibits this signaling pathway.



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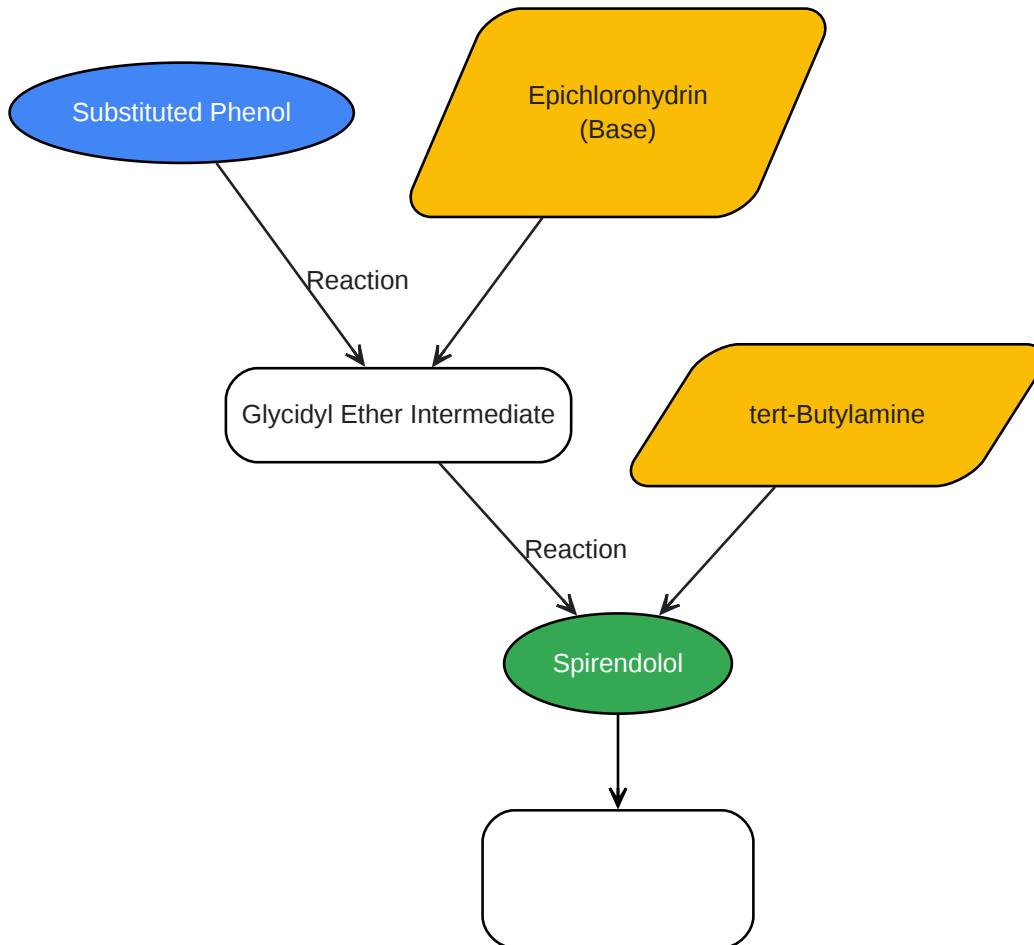
Caption: **Spirendolol** antagonism of the beta-adrenergic receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Spirendolol** are not widely published. However, based on the general synthesis of related beta-blockers, a plausible synthetic route and standard analytical methods are described below.

General Synthesis of Aryloxypropanolamine Beta-Blockers

A common method for synthesizing aryloxypropanolamine beta-blockers involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide with an appropriate amine.



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Caption: Generalized workflow for the synthesis of **Spirendolol**.

Analytical Methodologies

Standard analytical techniques for the characterization and quantification of beta-blockers like **Spirendolol** would include High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for determining the purity of **Spirendolol**.

- Column: C18, e.g., 4.6 x 150 mm, 5 μ m particle size.
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV spectrophotometry at a wavelength determined by the chromophore of **Spirendolol** (typically around 220-280 nm).
- Injection Volume: 10-20 μ L.
- Temperature: Ambient or controlled (e.g., 25 °C).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1 H and 13 C NMR spectroscopy would be used to confirm the chemical structure of synthesized **Spirendolol**.

- Solvent: Deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$).
- Instrument: 400 MHz or higher field strength spectrometer.
- Analysis: Chemical shifts (δ), coupling constants (J), and integration of proton signals would be analyzed to confirm the presence of all expected functional groups and their connectivity. Two-dimensional NMR techniques (e.g., COSY, HSQC) could be employed for more complex structural assignments.

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References

- 1. Lysergamides [en.wikipedia-on-ipfs.org]
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